molecular formula C12H16N2O B1462433 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1017674-20-2

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1462433
CAS No.: 1017674-20-2
M. Wt: 204.27 g/mol
InChI Key: FHXQZHXXDAXQKS-UHFFFAOYSA-N
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Description

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity

Mechanism of Action

Target of Action

The primary target of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

This compound acts as an inverse agonist of RORγ. It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of RORγ ligand-binding domain complex with this compound .

Biochemical Pathways

RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including interleukin 17 and interleukin 22 . With a direct impact on the Th17/interleukin 17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .

Pharmacokinetics

The compound’s ability to effectively suppress tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound demonstrates reasonable antiproliferative activity. It potently inhibits colony formation and the expression of androgen receptor, androgen receptor regulated genes, and other oncogenes in androgen receptor positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Preparation Methods

The synthesis of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:

Comparison with Similar Compounds

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:

Biological Activity

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS Number: 1049677-37-3) is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure, characterized by the propionyl group attached to the nitrogen of the tetrahydroquinoline framework, contributes to its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications.

Target and Mode of Action

The primary molecular target of this compound is the retinoic acid receptor-related orphan receptor γ (RORγ). This receptor is a significant therapeutic target in prostate cancer treatment. The compound acts as an inverse agonist of RORγ, inhibiting its transcriptional activity while displaying selectivity against other nuclear receptor subtypes.

Biochemical Pathways

RORγ plays a crucial role in the differentiation of CD4+ T cells into Th17 cells and in the production of pro-inflammatory cytokines such as interleukin 17 (IL-17) and interleukin 22 (IL-22). By modulating RORγ activity, this compound can influence these pathways and thereby affect inflammatory responses.

Pharmacological Profile

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory mediators in microglial cells stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in neurodegenerative diseases.

Antiproliferative Activity

The compound has demonstrated reasonable antiproliferative activity , particularly against androgen receptor-positive prostate cancer cell lines. It inhibits colony formation and reduces the expression of androgen receptors and associated oncogenes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In xenograft tumor models (22rv1), it effectively suppressed tumor growth, indicating its potential as a therapeutic agent for cancer treatment.

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds with structural similarities, the following table summarizes key features:

Compound Name Structural Features Unique Aspects
1,2,3,4-Tetrahydroquinoline Basic tetrahydroquinoline structureLacks propionyl group; serves as a precursor
7-Amino-1,2,3,4-tetrahydroquinoline Amino group at position 7Exhibits different biological activities
N-(1-propionyl)-1,2,3,4-tetrahydroquinoline Similar propionyl substitutionMay have distinct pharmacological profiles

Study on Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of tetrahydroquinoline derivatives including 1-propionyl analogs:

  • Experimental Setup : Microglial cells were treated with LPS to induce inflammation.
  • Results : The compounds significantly inhibited the production of inflammatory cytokines such as TNF-alpha and IL-6. Specifically, 1-propionyl derivatives demonstrated superior efficacy compared to other tested analogs.

Cancer Cell Line Inhibition Study

Another study focused on the antiproliferative effects of 1-propionyl derivatives on prostate cancer cell lines:

  • Methodology : Colony formation assays were performed on LNCaP cells.
  • Findings : The compound inhibited colony formation effectively at low concentrations and reduced androgen receptor expression significantly compared to controls.

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXQZHXXDAXQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651573
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017674-20-2
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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